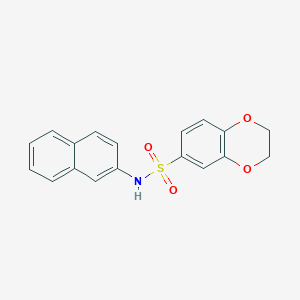
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture and horticulture.
作用機序
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to the cytokinin receptors and activates the downstream signaling pathways, leading to the promotion of cell division and elongation. CPPU also regulates the expression of genes involved in fruit development and ripening, leading to the improvement of fruit quality and yield.
Biochemical and Physiological Effects:
CPPU has several biochemical and physiological effects on plants, including the promotion of cell division and elongation, the regulation of gene expression, the improvement of fruit quality and yield, and the induction of parthenocarpy. CPPU also affects the levels of other plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.
実験室実験の利点と制限
CPPU has several advantages for lab experiments, including its high solubility in water, its stability under various pH and temperature conditions, and its easy application through foliar spray or root irrigation. However, CPPU also has some limitations, including its potential toxicity to humans and animals, its high cost, and its limited availability in some regions.
将来の方向性
For CPPU research include the optimization of its synthesis method, the development of new formulations and application methods, the identification of new target crops and plant species, and the evaluation of its long-term effects on plant growth and development. Additionally, further studies are needed to investigate the potential environmental impacts of CPPU and its safety for human and animal consumption.
合成法
CPPU can be synthesized through several methods, including the reaction between 5-chloro-2-methoxyaniline and 1-propylpiperidin-4-ol followed by the reaction with phosgene. Another method involves the reaction between 5-chloro-2-methoxyaniline and N-(1-propylpiperidin-4-yl)formamide followed by the reaction with triphosgene. The synthesis of CPPU requires careful attention to the reaction conditions, temperature, and purification methods to ensure high yield and purity of the final product.
科学的研究の応用
CPPU has been extensively studied for its potential applications in plant growth regulation, fruit development, and yield improvement. CPPU has been shown to promote cell division and elongation, increase fruit size, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and tomatoes. CPPU has also been used to induce parthenocarpy, which is the production of seedless fruits, in various crops. Additionally, CPPU has been studied for its potential applications in tissue culture and micropropagation of plants.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-11-12(17)4-5-15(14)22-2/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAINJLRWWLDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
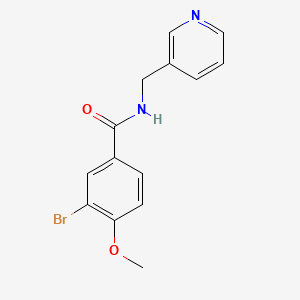
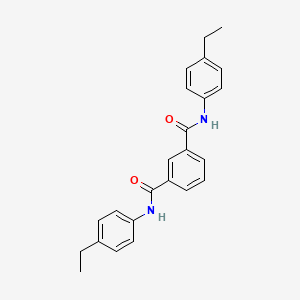
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
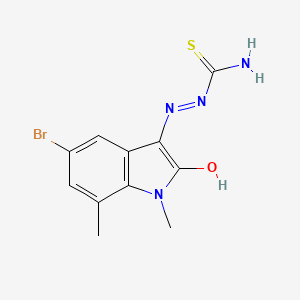
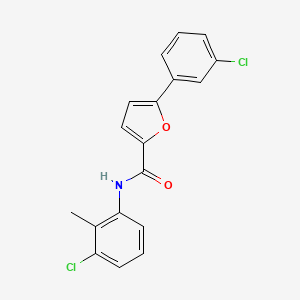

![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
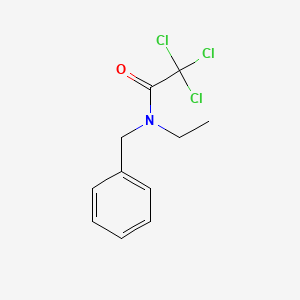
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)
